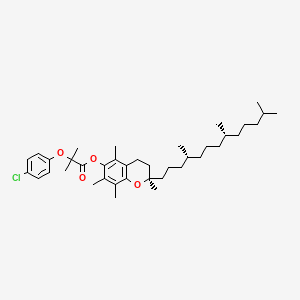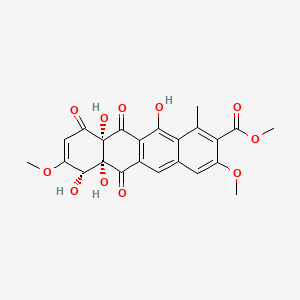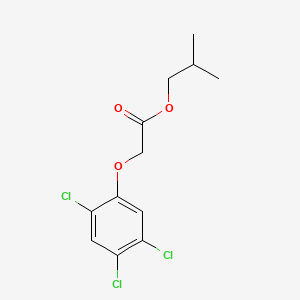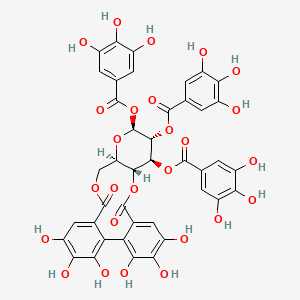
Eugeniin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugeniin is a naturally occurring ellagitannin, a type of polyphenolic compound, primarily isolated from the dried flower buds of Syzygium aromaticum (clove) and Geum japonicum . It is known for its diverse biological activities, including antiviral, antioxidant, and cholesterol metabolism-improving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugeniin can be synthesized through a short-step total synthesis involving the sequential and site-selective functionalization of free hydroxy groups of unprotected D-glucose . The key reactions include β-selective glycosidation of a gallic acid derivative using unprotected D-glucose as a glycosyl donor and catalyst-controlled site-selective introduction of a galloyl group into the inherently less reactive hydroxy group of the glucoside .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as clove and Geum japonicum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Eugeniin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Specific conditions for reduction reactions involving this compound are less documented.
Substitution: this compound can undergo substitution reactions where galloyl groups are introduced or modified.
Major Products:
Oxidation Products: Casuarictin and other ellagitannins.
Substitution Products: Various galloylated derivatives.
Scientific Research Applications
Eugeniin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ellagitannin synthesis and reactivity.
Medicine: Exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and other viruses, making it a potential candidate for antiviral therapies
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Eugeniin exerts its effects through various molecular mechanisms:
Cholesterol Metabolism: this compound improves cholesterol metabolism by increasing the levels of low-density lipoprotein receptor (LDLR) and decreasing the levels of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR) in HepG2 cells.
Antiviral Activity: this compound inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus type 1 (HSV-1).
Comparison with Similar Compounds
Eugeniin is compared with other ellagitannins such as tellimagrandin I and casuarictin:
Tellimagrandin I: Similar in structure but differs in the attachment of hexahydroxydiphenoyl groups.
Casuarictin: Formed by the oxidation of this compound and exhibits similar antiviral properties.
Uniqueness: this compound’s unique combination of antiviral, antioxidant, and cholesterol metabolism-improving properties distinguishes it from other ellagitannins .
Properties
Molecular Formula |
C41H30O26 |
|---|---|
Molecular Weight |
938.7 g/mol |
IUPAC Name |
[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
InChI Key |
JCGHAEBIBSEQAD-UUUCSUBKSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Synonyms |
eugeniin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


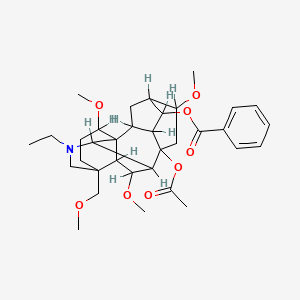
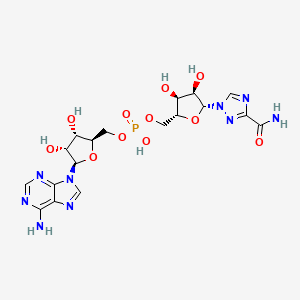
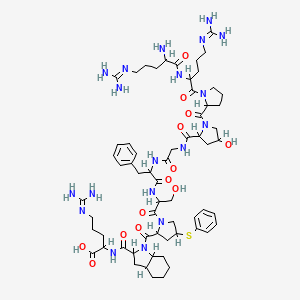
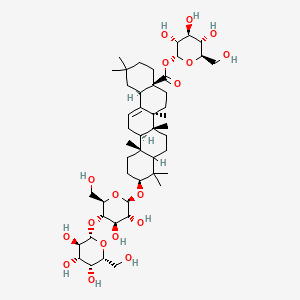
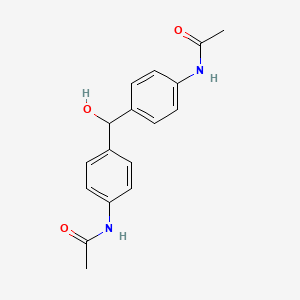
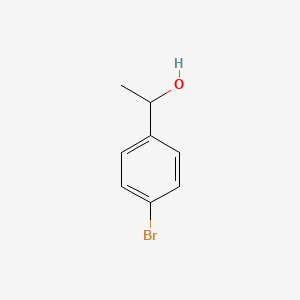

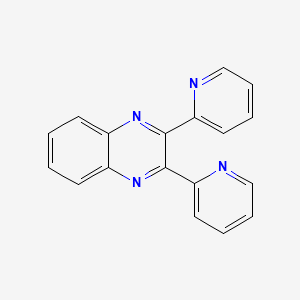
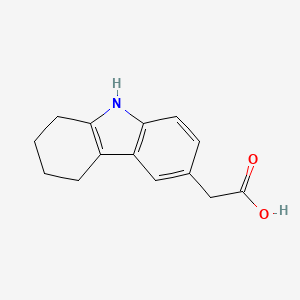
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
